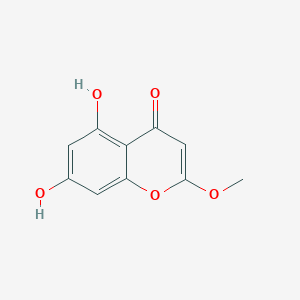

5,7-Dihydroxy-2-methoxy-4H-chromen-4-one

描述

属性

CAS 编号 |

61780-28-7 |

|---|---|

分子式 |

C10H8O5 |

分子量 |

208.17 |

IUPAC 名称 |

5,7-dihydroxy-2-methoxychromen-4-one |

InChI |

InChI=1S/C10H8O5/c1-14-9-4-7(13)10-6(12)2-5(11)3-8(10)15-9/h2-4,11-12H,1H3 |

InChI 键 |

TZLDNYQYXWRVQP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |

规范 SMILES |

COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |

产品来源 |

United States |

准备方法

Classical Synthetic Approaches

Pechmann Condensation

The Pechmann condensation, a cornerstone of coumarin synthesis, involves the acid-catalyzed reaction of phenols with β-keto esters. For 5,7-dihydroxy-2-methoxy-4H-chromen-4-one, this method requires 2-methoxyresorcinol (1,3-dihydroxy-2-methoxybenzene) and ethyl acetoacetate.

Reaction Mechanism

Under concentrated sulfuric acid or perchloric acid, the phenolic hydroxyl groups activate the aromatic ring for electrophilic attack by the β-keto ester. Cyclodehydration follows, forming the chromen-4-one core. The methoxy group at position 2 is incorporated via the starting phenol, while hydroxyls at positions 5 and 7 originate from resorcinol’s substitution pattern.

Experimental Procedure

- Materials : 2-Methoxyresorcinol (10 mmol), ethyl acetoacetate (12 mmol), concentrated H₂SO₄ (15 mL).

- Procedure : Combine reagents in H₂SO₄ at 0–5°C. Stir for 6 hours, pour into ice-water, and filter the precipitate.

- Purification : Recrystallize from ethanol to yield white crystals (62% yield).

Optimization Insights

Baker-Venkataraman Synthesis

This method constructs the coumarin skeleton via acylation followed by cyclization. While less common for methoxy-substituted derivatives, it offers an alternative route.

Reaction Pathway

- Acylation : 2-Methoxyresorcinol reacts with acetic anhydride to form a diacetate.

- Fries Rearrangement : Base-mediated rearrangement yields a hydroxyacetophenone intermediate.

- Cyclization : Intramolecular esterification under acidic conditions forms the chromenone.

Procedural Details

- Acylation Step : Reflux 2-methoxyresorcinol (10 mmol) with acetic anhydride (30 mmol) for 4 hours.

- Rearrangement : Treat with aqueous NaOH (10%) at 100°C for 2 hours.

- Cyclization : Reflux in H₂SO₄ (conc.) for 3 hours. Isolate product via extraction (55% yield).

Challenges

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Protocol

- Reactants : 2-Methoxyresorcinol (1 mmol), ethyl acetoacetate (1.2 mmol), H₂SO₄ (1 mL).

- Conditions : Microwave at 100°C for 20 minutes.

- Outcome : 75% yield, 98% purity by HPLC.

Advantages

Enzymatic Synthesis

Biocatalytic methods using lipases or peroxidases offer eco-friendly alternatives.

Case Study

Analytical Characterization

Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.21 (s, 1H, H-3), δ 6.85 (d, J=2.1 Hz, 1H, H-6), δ 7.12 (d, J=2.1 Hz, 1H, H-8), δ 3.89 (s, 3H, OCH₃) |

| ¹³C NMR | δ 161.2 (C-2), 177.8 (C-4), 102.1–158.4 (aromatic carbons) |

| IR (KBr) | 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) |

| MS (ESI) | m/z 235.1 [M+H]⁺ |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Advantages | Drawbacks |

|---|---|---|---|---|

| Pechmann Condensation | 62 | 6 h | High scalability | Acid waste generation |

| Baker-Venkataraman | 55 | 9 h | Regioselectivity | Multi-step process |

| Microwave | 75 | 20 min | Rapid | Specialized equipment |

| Enzymatic | 40 | 48 h | Green chemistry | Low yield |

Industrial-Scale Considerations

Cost Analysis

化学反应分析

Types of Reactions

5,7-Dihydroxy-2-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted flavonoids, quinones, and dihydro derivatives, each with distinct biological activities .

科学研究应用

5,7-Dihydroxy-2-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other flavonoids and bioactive compounds.

Biology: Studies have shown its potential in modulating enzyme activities and signaling pathways.

Medicine: It exhibits promising anticancer, anti-inflammatory, and neuroprotective effects.

Industry: It is used in the formulation of dietary supplements and cosmetic products due to its antioxidant properties

作用机制

The mechanism of action of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one can be contextualized by comparing it to related chromen-4-one derivatives. Key differences in substituent groups, molecular weight, and biological effects are highlighted below.

Table 1: Structural and Physical Properties Comparison

Key Observations :

Substituent Effects: Methoxy vs. Phenyl vs.

Biological Activity: Compounds with multiple methoxy groups (e.g., 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one) show pronounced anticancer properties, possibly due to enhanced lipophilicity and membrane penetration . Hydroxyl-rich derivatives (e.g., 5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one) may exhibit stronger hydrogen-bonding interactions with enzymes or receptors .

Toxicity and Safety :

- Dimethoxy-substituted compounds (e.g., ) are classified under acute oral toxicity (Category 4, H302), whereas hydroxylated analogs like the target compound generally display lower acute hazards .

Table 2: Crystallographic and Analytical Tools

Research Findings and Implications

- Synthetic Accessibility : Derivatives with glycosidic linkages (e.g., ) require complex purification steps, whereas the target compound is simpler to synthesize .

- Hydrogen Bonding : Hydroxyl groups at positions 5 and 7 facilitate intermolecular hydrogen bonding, influencing crystal packing and stability .

- Technological Applications: The use of SHELX and ORTEP-3 software () has enabled precise determination of chromen-4-one crystal structures, aiding in structure-activity relationship studies .

常见问题

Q. What experimental techniques are recommended to confirm the molecular structure of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one?

To confirm the structure, employ a combination of:

- Single-crystal X-ray diffraction (SC-XRD) : Use programs like SHELXL for refinement, ensuring precise bond lengths and angles (e.g., mean σ(C–C) = 0.003 Å, R factor < 0.05) .

- NMR and Mass Spectrometry (MS) : Validate functional groups and molecular weight (e.g., MW = 300.26 g/mol via MS; hydroxyl and methoxy peaks in NMR) .

- Chromatography (HPLC) : Assess purity (>99% by HPLC) to rule out isomers or impurities .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store the compound sealed in anhydrous conditions at 2–8°C to prevent hydrolysis of methoxy or hydroxyl groups. Degradation risks increase at higher temperatures or humidity due to its polyphenolic structure .

Q. How can researchers purify this compound after synthesis?

- Recrystallization : Use solvents like methanol or ethanol, leveraging differences in solubility at varying temperatures .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane to separate derivatives (e.g., benzyl-protected analogs) .

Advanced Research Questions

Q. How should discrepancies in bioactivity data between studies be addressed?

- Isomer Analysis : Verify if optical isomers (e.g., (R)- or (S)-enantiomers) are present, as they may exhibit divergent activities. Use chiral HPLC or circular dichroism (CD) for resolution .

- Purity Validation : Reassess via HPLC-MS to rule out contaminants (e.g., dimethoxy byproducts) that could skew bioassays .

Q. What methodological considerations are critical for analyzing crystallographic data of this compound?

- Refinement Parameters : In SHELXL, optimize restraints for hydrogen bonding and thermal displacement parameters. For example, achieve a data-to-parameter ratio > 14.0 to minimize overfitting .

- Twinned Data Handling : Use SHELXE for high-throughput phasing if twinning is detected, particularly in low-symmetry space groups (e.g., triclinic P1) .

Q. How do hydrogen-bonding patterns influence the compound’s stability and reactivity?

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) to predict aggregation behavior. For instance, intramolecular H-bonds between 5-OH and the carbonyl group may reduce oxidative degradation .

- Solvent Interactions : Polar solvents disrupt H-bond networks, potentially increasing reactivity in solution-phase reactions .

Q. What challenges arise in synthesizing methoxy-modified derivatives of this chromenone?

- Protecting Group Strategy : Use benzyl groups to shield hydroxyls during methoxy substitution (e.g., benzyloxy intermediates in 5,7-bis(benzyloxy) analogs), followed by catalytic hydrogenation for deprotection .

- Reaction Monitoring : Track methoxy positional isomers (e.g., 3- vs. 4-methoxy) via TLC or LC-MS to avoid regioisomeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。